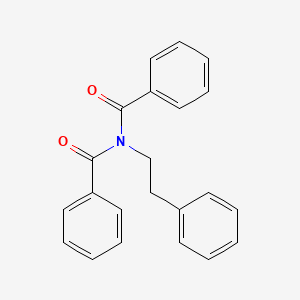
N-Benzoyl-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N-(2-phenylethyl)benzamide is an organic compound with the chemical formula C22H19NO2. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-N-(2-phenylethyl)benzamide can be synthesized by the reaction of phenethylamine and benzoyl chloride . The reaction typically takes place in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency and eco-friendly processes. For example, the use of ultrasonic irradiation and reusable catalysts can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Benzoyl-N-(2-phenylethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Benzoyl-N-(2-phenylethyl)benzamide include:
- N-Phenethylbenzamide
- N-Benzoyl-2-phenylethylamine
- N-Benzoyl-beta-phenylethylamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and its wide range of applications in various fields .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-benzoyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)23(17-16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
DXMWDXBVIDJHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
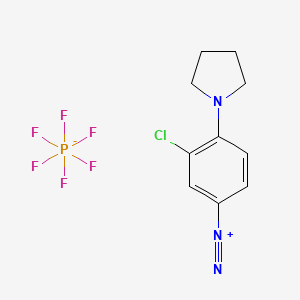
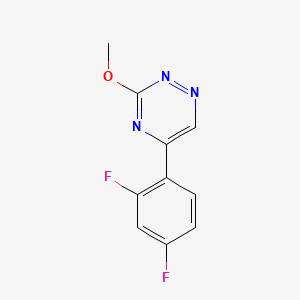
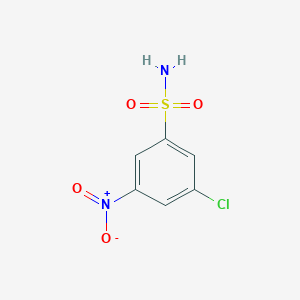




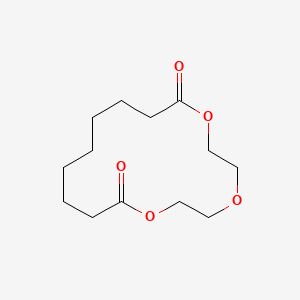

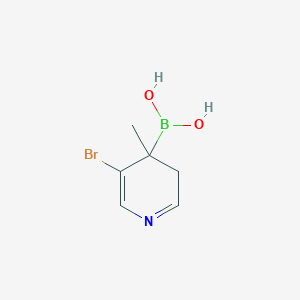
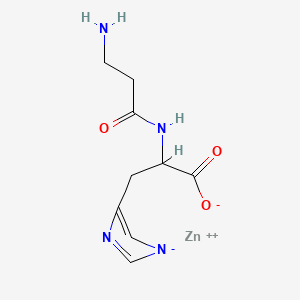
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
